Cas no 1693872-60-4 ((5-nitrothiophen-2-yl)methanesulfonyl chloride)

1693872-60-4 structure
Productnaam:(5-nitrothiophen-2-yl)methanesulfonyl chloride
CAS-nummer:1693872-60-4
MF:C5H4ClNO4S2
MW:241.672557830811
MDL:MFCD31420949
CID:5245298
PubChem ID:108406324
(5-nitrothiophen-2-yl)methanesulfonyl chloride Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Thiophenemethanesulfonyl chloride, 5-nitro-
- (5-nitrothiophen-2-yl)methanesulfonyl chloride
-
- MDL: MFCD31420949
- Inchi: 1S/C5H4ClNO4S2/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2
- InChI-sleutel: XSMLNICXGIHEEM-UHFFFAOYSA-N
- LACHT: C1(CS(Cl)(=O)=O)SC([N+]([O-])=O)=CC=1
(5-nitrothiophen-2-yl)methanesulfonyl chloride Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01036466-1g |
(5-Nitrothiophen-2-yl)methanesulfonyl chloride |
1693872-60-4 | 95% | 1g |
¥4991.0 | 2023-04-10 | |
Ambeed | A1087686-1g |
(5-Nitrothiophen-2-yl)methanesulfonyl chloride |
1693872-60-4 | 95% | 1g |
$727.0 | 2024-08-03 | |
Enamine | EN300-293755-5.0g |
(5-nitrothiophen-2-yl)methanesulfonyl chloride |
1693872-60-4 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
Enamine | EN300-293755-5g |
(5-nitrothiophen-2-yl)methanesulfonyl chloride |
1693872-60-4 | 5g |
$2235.0 | 2023-09-06 | ||
Enamine | EN300-293755-2.5g |
(5-nitrothiophen-2-yl)methanesulfonyl chloride |
1693872-60-4 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-293755-0.25g |
(5-nitrothiophen-2-yl)methanesulfonyl chloride |
1693872-60-4 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
Enamine | EN300-293755-1.0g |
(5-nitrothiophen-2-yl)methanesulfonyl chloride |
1693872-60-4 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
Enamine | EN300-293755-10.0g |
(5-nitrothiophen-2-yl)methanesulfonyl chloride |
1693872-60-4 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
Enamine | EN300-293755-10g |
(5-nitrothiophen-2-yl)methanesulfonyl chloride |
1693872-60-4 | 10g |
$3315.0 | 2023-09-06 | ||
Enamine | EN300-293755-0.5g |
(5-nitrothiophen-2-yl)methanesulfonyl chloride |
1693872-60-4 | 95.0% | 0.5g |
$739.0 | 2025-03-19 |
(5-nitrothiophen-2-yl)methanesulfonyl chloride Gerelateerde literatuur
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
1693872-60-4 ((5-nitrothiophen-2-yl)methanesulfonyl chloride) Gerelateerde producten
- 1803611-32-6(2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride)
- 1807011-73-9(Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate)
- 1510566-59-2(3-(2,2-Dimethylpropoxy)propanoic acid)
- 1270440-84-0(1-(5-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine)
- 157701-81-0(trans-beta-Methyl(3,4-dibenzyloxy)styrene)
- 2246913-74-4(3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole)
- 1448047-91-3(N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]furan-3-carboxamide)
- 2138542-89-7(3-[Methyl(1-methylcyclopentyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)
- 2680839-47-6(2-{N-(pyridin-3-yl)methylacetamido}benzoic acid)
- 114394-36-4(Sodium1-amine-2-naphthol-4-sulfonate)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1693872-60-4)(5-nitrothiophen-2-yl)methanesulfonyl chloride

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):654.0